Ethyl 4-cyclopentyl-4-oxobutyrate 1H and 13C NMR spectra data
Ethyl 4-cyclopentyl-4-oxobutyrate 1H and 13C NMR spectra data
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Ethyl 4-cyclopentyl-4-oxobutyrate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for ethyl 4-cyclopentyl-4-oxobutyrate (CAS 898753-83-8), a gamma-keto ester. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to present a detailed, predicted spectral analysis.
This guide is designed for researchers and scientists in drug development and chemical analysis. It provides not only the predicted spectral data but also the underlying scientific rationale for these predictions and a robust, field-proven protocol for acquiring such data experimentally. The methodologies described herein are designed to ensure data integrity and reproducibility, cornerstones of sound scientific practice.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For ethyl 4-cyclopentyl-4-oxobutyrate, the spectrum is predicted to show five distinct signals, each corresponding to a unique set of protons in the molecule.
Table 1: Predicted ¹H NMR Data for Ethyl 4-cyclopentyl-4-oxobutyrate (in CDCl₃)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| a (-O-CH₂-CH₃ ) | 1.25 | Triplet (t) | ~7.1 | 3H | Protons of a methyl group adjacent to a methylene group, typical for an ethyl ester.[3][4] |
| b (-CH₂-CH₂-C=O) | 2.62 | Triplet (t) | ~6.8 | 2H | Methylene protons alpha to an ester carbonyl group, deshielded by the electron-withdrawing effect.[5] |
| c (-C=O-CH₂ -CH₂-) | 2.95 | Triplet (t) | ~6.8 | 2H | Methylene protons alpha to a ketone carbonyl group, which typically causes a more significant downfield shift than an ester. |
| d (-O-CH₂ -CH₃) | 4.14 | Quartet (q) | ~7.1 | 2H | Methylene protons adjacent to an ester oxygen and a methyl group, resulting in significant deshielding.[6] |
| e (Cyclopentyl) | 1.60 - 2.00 & 3.05 (CH) | Multiplet (m) | - | 9H | Cyclopentyl protons exhibit complex splitting. The eight methylene protons appear as overlapping multiplets, while the single methine proton alpha to the ketone is deshielded and appears further downfield (~3.05 ppm). |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For ethyl 4-cyclopentyl-4-oxobutyrate, eight distinct signals are predicted, corresponding to the eleven carbon atoms in the structure (note the symmetry in the cyclopentyl ring).
Table 2: Predicted ¹³C NMR Data for Ethyl 4-cyclopentyl-4-oxobutyrate (in CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| 1 (-O-CH₂-CH₃ ) | 14.2 | The terminal methyl carbon of the ethyl ester group, located in the typical upfield aliphatic region. |
| 2 (-CH₂ -CH₂-C=O) | 28.5 | Aliphatic methylene carbon beta to the ketone carbonyl. |
| 3 (-C=O-CH₂ -CH₂-) | 34.0 | Aliphatic methylene carbon alpha to the ketone carbonyl, deshielded by its proximity to the carbonyl group. |
| 4 (-O-CH₂ -CH₃) | 60.8 | Methylene carbon directly attached to the electronegative oxygen of the ester, causing a significant downfield shift. |
| 5 (Cyclopentyl C H) | 51.0 | Methine carbon of the cyclopentyl ring, alpha to the ketone carbonyl, strongly deshielded. |
| 6 (Cyclopentyl C H₂ - ortho) | 29.5 | The two equivalent methylene carbons adjacent to the methine carbon on the cyclopentyl ring. |
| 7 (Cyclopentyl C H₂ - meta) | 26.0 | The two equivalent methylene carbons beta to the methine carbon on the cyclopentyl ring.[7] |
| 8 (-C =O, Ester) | 173.0 | Carbonyl carbon of the ester functional group.[8] |
| 9 (-C =O, Ketone) | 209.0 | Carbonyl carbon of the ketone, which resonates at a significantly lower field than the ester carbonyl.[8][9] |
Experimental Protocol for NMR Spectroscopy
Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correct instrument parameterization.[10] The following protocol outlines a self-validating system for the analysis of small molecules like ethyl 4-cyclopentyl-4-oxobutyrate.
1. Sample Preparation
-
Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. The sample must be homogeneous and free of particulate matter or paramagnetic impurities to ensure sharp, well-resolved peaks.[11][12]
-
Procedure:
-
Weigh approximately 10-25 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[12] For a liquid sample, use a micropipette to transfer approximately 10-20 µL.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[13] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and is used by the spectrometer for field-frequency locking.[10][12]
-
Ensure the sample dissolves completely. Gentle vortexing can be applied. For solids, it is best practice to prepare the solution in a vial first to confirm solubility before transferring to the NMR tube.[12]
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[13]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Rationale: Proper instrument setup and parameter selection are critical for obtaining a spectrum with good signal-to-noise and resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.
-
Load the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp lines and high resolution. Automated shimming routines are standard on modern spectrometers.
-
For ¹H NMR , acquire the spectrum using standard parameters. A sufficient relaxation delay (e.g., 1-2 seconds) and an appropriate number of scans (typically 8 to 16 for a sample of this concentration) should be used.
-
For ¹³C NMR , a greater number of scans will be required due to the low natural abundance of the ¹³C isotope. A typical acquisition may involve several hundred to a few thousand scans, with a relaxation delay of 2 seconds. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum.
-
Phase the spectrum correctly and perform a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis. If the solvent is CDCl₃, the residual CHCl₃ peak can be set to 7.26 ppm for the ¹H spectrum, and the CDCl₃ carbon signal to 77.16 ppm for the ¹³C spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis, ensuring a systematic and reproducible approach to NMR spectroscopy.
Caption: Workflow for acquiring and processing NMR spectra.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Bristol. How to make an NMR sample. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
University of Calgary. C13 NMR List of Chemical Shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
NIH National Library of Medicine. Protocol to perform fragment screening using NMR spectroscopy. [Link]
-
Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
-
Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]
-
Journal of the American Chemical Society. Molecular Structure from a Single NMR Experiment. [Link]
-
St. Catherine University. A BIT ABOUT 13C NMR…. [Link]
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]
-
University of Georgia. Small molecule NMR sample preparation. [Link]
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Link]
-
NIST. 13C - NMR Absorptions of Major Functional Groups. [Link]
-
ACS Publications. Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. Yield, melting point, IR, and 1 H-NMR data for esters 1-6. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
PubMed. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. [Link]
-
ResearchGate. Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
-
MDPI. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Sources
- 1. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docbrown.info [docbrown.info]
- 8. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
